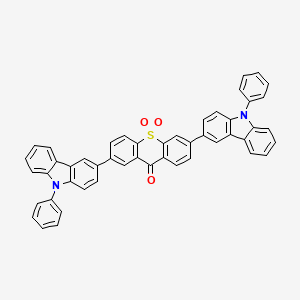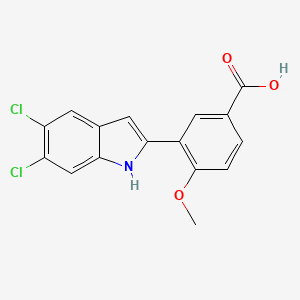
3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichloro-substituted indole ring and a methoxybenzoic acid moiety. It is primarily used in research settings for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents at the 5 and 6 positions.
Coupling with Methoxybenzoic Acid: The chlorinated indole is then coupled with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5,6-dichloro-1H-indol-2-yl)acrylic acid: Similar structure but with an acrylic acid moiety instead of methoxybenzoic acid.
5,6-dichloro-1H-indole-2-carboxylic acid: Lacks the methoxy group and has a carboxylic acid at the 2-position.
Uniqueness
3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid is unique due to the presence of both dichloro substituents on the indole ring and the methoxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
| 835595-00-1 | |
Formule moléculaire |
C16H11Cl2NO3 |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c1-22-15-3-2-8(16(20)21)4-10(15)14-6-9-5-11(17)12(18)7-13(9)19-14/h2-7,19H,1H3,(H,20,21) |
Clé InChI |
IJARKOUSWLDHFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)O)C2=CC3=CC(=C(C=C3N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




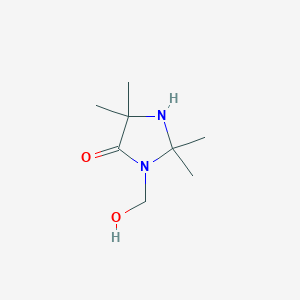

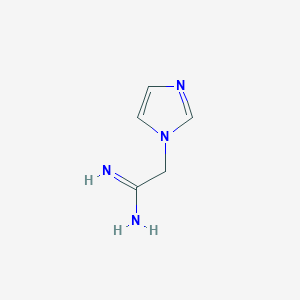
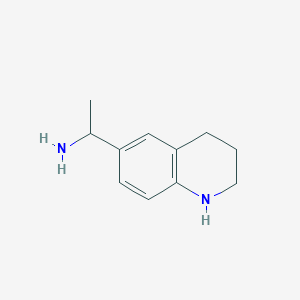
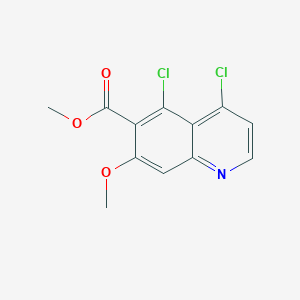
![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)


